molecular formula C8H5BrN2O B6239112 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 2091000-39-2

3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B6239112
CAS No.: 2091000-39-2
M. Wt: 225
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Description

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an aldehyde group at the 5-position

Properties

CAS No.

2091000-39-2

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclocondensation of 3-aminopyrazole with a suitable biselectrophilic compound. One common method includes the use of 3-bromo-1H-pyrazol-5-amine and β-enaminone as starting materials . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid.

    Reduction: 3-Bromopyrazolo[1,5-a]pyridine-5-methanol.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and an aldehyde group on a fused pyrazole-pyridine scaffold makes it a versatile intermediate for various synthetic and research applications.

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